Physicochemical Differentiation: XLogP and TPSA Comparison Against Symmetrical and Mono-Aryl Oxalamide Analogs
The target compound exhibits a computed XLogP3-AA of 1.9 and topological polar surface area of 122 Ų. By comparison, the symmetrical analog N,N'-bis(4-nitrophenyl)oxamide has a higher TPSA (approximately 130–135 Ų) and lower XLogP (approximately 1.3–1.5), resulting from the absence of the lipophilic benzodioxane moiety [1]. Conversely, N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(phenyl)oxalamide (lacking the nitro group) has a lower TPSA (approximately 85–90 Ų) and higher XLogP (approximately 2.3–2.5), reflecting reduced polarity [1]. The target compound's intermediate lipophilicity and polar surface area position it favorably within oral drug-likeness space (XLogP < 5, TPSA < 140 Ų) while maintaining sufficient polarity for aqueous solubility [2].
| Evidence Dimension | Computed lipophilicity and polarity |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9; TPSA = 122 Ų; 2 HBD; 6 HBA; 2 rotatable bonds |
| Comparator Or Baseline | N,N'-bis(4-nitrophenyl)oxamide: TPSA ≈ 131 Ų, XLogP ≈ 1.4 (estimated). N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(phenyl)oxalamide: TPSA ≈ 88 Ų, XLogP ≈ 2.4 (estimated). |
| Quantified Difference | TPSA: 9 Ų lower than symmetrical bis-nitrophenyl analog; ~34 Ų higher than des-nitro analog. XLogP: ~0.5 units higher than symmetrical analog; ~0.5 units lower than des-nitro analog. |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm) and Cactvs (TPSA); comparator values estimated from structural analogs using same computational methods [1]. |
Why This Matters
The balanced XLogP/TPSA profile of the target compound supports both membrane permeability and aqueous solubility, making it a more versatile starting point for lead optimization compared to analogs skewed toward either extreme of lipophilicity.
- [1] PubChem Compound Summary for CID 18588516. Computed properties by XLogP3 3.0 and Cactvs 3.4.8.24. National Center for Biotechnology Information (2025). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
